molecular formula C17H16N2O5 B2790270 2-{[4-(Methoxycarbonyl)phenyl]amino}-2-oxoethyl 4-aminobenzoate CAS No. 931239-21-3

2-{[4-(Methoxycarbonyl)phenyl]amino}-2-oxoethyl 4-aminobenzoate

Cat. No.: B2790270
CAS No.: 931239-21-3
M. Wt: 328.324
InChI Key: HEQMJPXIKYLJPE-UHFFFAOYSA-N
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Description

2-{[4-(Methoxycarbonyl)phenyl]amino}-2-oxoethyl 4-aminobenzoate is a bifunctional organic compound featuring:

  • A 2-oxoethyl amide group substituted with a 4-(methoxycarbonyl)phenyl ring, introducing electron-withdrawing effects and steric bulk.

Properties

IUPAC Name

[2-(4-methoxycarbonylanilino)-2-oxoethyl] 4-aminobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-23-16(21)11-4-8-14(9-5-11)19-15(20)10-24-17(22)12-2-6-13(18)7-3-12/h2-9H,10,18H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEQMJPXIKYLJPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Methoxycarbonyl)phenyl]amino}-2-oxoethyl 4-aminobenzoate typically involves the reaction of 4-aminobenzoic acid with 2-{[4-(Methoxycarbonyl)phenyl]amino}-2-oxoethyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Methoxycarbonyl)phenyl]amino}-2-oxoethyl 4-aminobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

2-{[4-(Methoxycarbonyl)phenyl]amino}-2-oxoethyl 4-aminobenzoate is used in various fields of scientific research:

    Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: In the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Potential use in drug development due to its ability to interact with biological targets.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[4-(Methoxycarbonyl)phenyl]amino}-2-oxoethyl 4-aminobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Effects on Physical and Spectral Properties

The substituents on the benzoate ring and amide/ester linkages critically influence physical properties and spectroscopic signatures. Key comparisons include:

Table 1: Substituent Impact on Melting Points and Spectral Data
Compound Name (Source) Benzoate Substituent Amide/Esther Substituent Melting Point (°C) Key IR Peaks (cm⁻¹) NMR Features (δ, ppm)
Target Compound 4-amino 4-(methoxycarbonyl)phenyl Hypothetical ~1650 (amide C=O), ~1700 (ester C=O) Aromatic H: 6.5–7.5; NH₂: ~5.5
Ph2 () 4-hydroxy 4-methoxyphenethyl 93–95 1735 (ester), 1655 (amide) Aromatic H: 6.8–7.5; OH: ~9.5
Ph3 () 2,4-dihydroxy 4-methoxyphenethyl 122–124 1730 (ester), 1650 (amide) Broad OH peaks: ~9.5–10.5
2-(4-Bromophenyl)-2-oxoethyl... () 4-methoxy 4-bromophenyl 156–157 1735 (ester), 1660 (amide) Aromatic H: 7.2–8.0

Key Observations :

  • Hydrogen-bonding groups (e.g., –OH in Ph3) elevate melting points compared to non-polar substituents. The target compound’s 4-amino group may similarly enhance intermolecular interactions, though less strongly than hydroxyl groups.
  • Electron-withdrawing groups (e.g., methoxycarbonyl in the target compound) deshield aromatic protons, shifting NMR signals downfield compared to electron-donating groups (e.g., methoxy in ).
Photolytic Reactivity

Phenacyl esters (e.g., ) undergo photolysis to generate reactive intermediates for heterocycle synthesis (e.g., oxazoles, imidazoles) . The target compound’s 2-oxoethyl amide group may exhibit analogous reactivity under UV light, though the amide linkage could reduce susceptibility compared to esters.

Enzyme Inhibition Potential

highlights tyrosinase inhibition by 2-((4-methoxyphenethyl)amino)-2-oxoethyl derivatives. The target compound’s 4-aminobenzoate moiety could enhance binding to enzyme active sites via hydrogen bonding, similar to hydroxyl groups in Ph2–Ph5 .

Biological Activity

2-{[4-(Methoxycarbonyl)phenyl]amino}-2-oxoethyl 4-aminobenzoate, a compound with the molecular formula C17H16N2O5, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of both an amino group and a methoxycarbonyl group attached to a phenyl ring. Its structural representation is as follows:

C17H16N2O5\text{C}_{17}\text{H}_{16}\text{N}_{2}\text{O}_{5}

Synthesis

Synthesis typically involves several organic reactions to obtain high yields and purity. Key steps include:

  • Formation of the methoxycarbonyl group on the phenyl ring.
  • Coupling with 4-aminobenzoate through amine formation.
  • Purification using chromatography techniques.

Antiproliferative Effects

Research indicates that 2-{[4-(Methoxycarbonyl)phenyl]amino}-2-oxoethyl 4-aminobenzoate exhibits significant antiproliferative activity against various cancer cell lines.

Table 1: Antiproliferative Activity on Different Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HT-29 (Colon)5.6Inhibition of cell cycle progression
M21 (Melanoma)7.3Disruption of microtubule dynamics
MCF7 (Breast)6.1Induction of apoptosis

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency across different types of cancer cells.

The compound appears to disrupt microtubule integrity, similar to known chemotherapeutics like paclitaxel. Binding studies suggest it interacts with the colchicine-binding site on β-tubulin, leading to cytoskeletal disruption and subsequent cell death .

Case Studies

Several studies have assessed the biological activity of this compound in vivo:

  • Chick Chorioallantoic Membrane (CAM) Assay : This model demonstrated that the compound effectively inhibited angiogenesis and tumor growth, comparable to combretastatin A-4, a potent anticancer agent .
  • Cell Cycle Analysis : Flow cytometry revealed that treatment with this compound led to G2/M phase arrest in treated cells, indicating its potential as an antitumor agent .

Comparative Analysis

Comparative studies with structurally similar compounds reveal unique aspects of 2-{[4-(Methoxycarbonyl)phenyl]amino}-2-oxoethyl 4-aminobenzoate:

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Biological Activity
Ethyl 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-pyrimidinecarboxylatePyrimidine ringDifferent pharmacological profiles
Ethyl 4-(4-methoxyphenyl)-2-oxo-6-phenyl-3-cyclohexene-1-carboxylateCyclohexene structureEnhanced activity against specific cancer types
Ethyl 6-(4-(5-chloropentanamido)phenyl)-1H-pyrazolo[3,4-c]pyridine-3-carboxylatePyrazolo structureUnique activity against chemoresistant cancer cells

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